molecular formula C25H30Cl3NO3 B14432368 2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate CAS No. 79404-94-7

2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate

Cat. No.: B14432368
CAS No.: 79404-94-7
M. Wt: 498.9 g/mol
InChI Key: ABSBKUOZGJHIJQ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate is a complex organic compound that belongs to the class of chlorinated aromatic esters This compound is characterized by the presence of a trichlorophenyl group and a dodecanoylamino group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(dodecanoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenol and 4-(dodecanoylamino)benzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,4,5-Trichlorophenol and 4-(dodecanoylamino)benzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dodecanoylamino group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 4-(dodecanoylamino)benzoate
  • 2,4,6-Trichlorophenyl 4-(dodecanoylamino)benzoate
  • 2,4,5-Trichlorophenyl 4-(octanoylamino)benzoate

Uniqueness

2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds with fewer chlorine atoms or different acyl groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

79404-94-7

Molecular Formula

C25H30Cl3NO3

Molecular Weight

498.9 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 4-(dodecanoylamino)benzoate

InChI

InChI=1S/C25H30Cl3NO3/c1-2-3-4-5-6-7-8-9-10-11-24(30)29-19-14-12-18(13-15-19)25(31)32-23-17-21(27)20(26)16-22(23)28/h12-17H,2-11H2,1H3,(H,29,30)

InChI Key

ABSBKUOZGJHIJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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